molecular formula C18H17ClN6OS2 B2391194 N-(2-chlorobenzyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 1105224-01-8

N-(2-chlorobenzyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2391194
CAS No.: 1105224-01-8
M. Wt: 432.95
InChI Key: FLEYIDYGKJSZIC-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a heterocyclic compound featuring a triazole-thioacetamide backbone substituted with a 2-chlorobenzyl group and a 6-methylimidazo[2,1-b]thiazole moiety. This structure integrates multiple pharmacologically relevant motifs:

  • The 1,2,4-triazole ring is known for its metabolic stability and hydrogen-bonding capacity, enhancing target engagement .
  • The 2-chlorobenzyl substituent may improve lipophilicity and membrane permeability compared to unsubstituted benzyl groups .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[[4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN6OS2/c1-11-15(25-7-8-27-17(25)21-11)16-22-23-18(24(16)2)28-10-14(26)20-9-12-5-3-4-6-13(12)19/h3-8H,9-10H2,1-2H3,(H,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEYIDYGKJSZIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C3=NN=C(N3C)SCC(=O)NCC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazole and triazole rings. Detailed synthetic pathways can be found in literature discussing related imidazo[2,1-b]thiazole derivatives .

Antimicrobial Activity

Recent studies have shown that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the imidazo[2,1-b]thiazole moiety have been reported to demonstrate promising activity against Mycobacterium tuberculosis with IC50 values ranging from 2.03 mM to 7.05 mM .

Acetylcholinesterase Inhibition

In vitro studies indicate that thiazole derivatives can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. One study reported a derivative with an inhibition rate of 69.92% at a specific concentration . The mechanism involves competitive inhibition where the compound binds to the active site of AChE.

Antitumor Activity

The compound's analogs have shown significant antitumor activity in various human cancer cell lines. For example, benzo[4,5]imidazo[2,1-b]thiazole derivatives demonstrated notable inhibitory effects on EGFR-expressing cells while exhibiting low toxicity towards normal cells . The structure–activity relationship (SAR) analysis suggests that modifications at specific positions on the thiazole and imidazole rings can enhance biological activity.

The biological activities of this compound are largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes like AChE and potentially others involved in metabolic pathways.
  • Cellular Interaction : Its structural features allow it to penetrate cellular membranes and interact with intracellular targets.

Case Studies

  • Antimycobacterial Activity : A study conducted on a series of imidazo[2,1-b]thiazole derivatives revealed that certain compounds exhibited significant activity against Mycobacterium tuberculosis with minimal cytotoxicity towards human lung fibroblast cells .
  • Neuroprotective Effects : Research focusing on AChE inhibition highlighted the potential of these compounds in treating neurodegenerative disorders. The in vitro results indicated that some derivatives could effectively reduce AChE activity, suggesting their therapeutic potential .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2-chlorobenzyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step reactions that include the formation of the triazole and thiazole rings. The characterization of the compound is usually performed using spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its molecular structure.

Biological Activities

Antimicrobial Activity : Research indicates that compounds with similar structural motifs show promising antimicrobial properties. For instance, derivatives containing thiazole and triazole rings have demonstrated significant activity against a range of bacterial and fungal pathogens. This suggests that this compound may possess similar antimicrobial efficacy .

Anticancer Properties : The compound's structural components are also associated with anticancer activity. Studies have shown that triazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Specifically, compounds with imidazo-thiazole structures have been linked to significant cytotoxic effects against breast and colon cancer cells .

Mechanism of Action : The proposed mechanism for the anticancer activity involves the inhibition of key enzymes or pathways critical for cancer cell survival and proliferation. Molecular docking studies often reveal binding interactions with targets such as DNA or specific proteins involved in cell cycle regulation .

Case Studies

  • Antimicrobial Studies : A study evaluating derivatives similar to this compound found that certain compounds exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The most active derivatives were identified through minimum inhibitory concentration (MIC) assays .
  • Anticancer Evaluation : In a recent investigation into novel thiazole derivatives, compounds were tested against various cancer cell lines including MCF7 (breast cancer). Results indicated that specific modifications to the thiazole ring enhanced cytotoxicity significantly compared to standard treatments like doxorubicin. The study highlighted the importance of structural optimization in developing effective anticancer agents .

Summary Table of Biological Activities

Activity Type Target Organisms/Cells Key Findings
AntimicrobialGram-positive and Gram-negative bacteriaPromising activity observed in specific derivatives
AnticancerMCF7 (breast cancer), colon cancer cellsSignificant cytotoxic effects; structure-dependent
MechanismEnzyme inhibition; apoptosis inductionBinding interactions with critical cellular targets

Comparison with Similar Compounds

Key Structural Differences

The target compound distinguishes itself through its imidazo[2,1-b]thiazole-triazole core , a feature absent in many analogs. Comparatively:

  • N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide (): Contains a triazolo-thiadiazole-thiophen scaffold, showing potent CDK5/p25 inhibition (IC50 = 42±1 nM) but lacks the imidazothiazole group .
  • 2-[[4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]thio]-N-[4-(6-methylbenzo[d]thiazol-2-yl)phenyl]acetamide (): Features a benzothiazole-phenyl group instead of imidazothiazole, which may alter target selectivity .
  • 2-((4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(2-chlorobenzyl)thiazol-2-yl)acetamide (): Shares the 2-chlorobenzyl and triazole-thioacetamide motifs but replaces imidazothiazole with a simpler thiazole ring .

Substituent Effects

  • Chlorobenzyl vs. Phenyl/Fluorophenyl : The 2-chlorobenzyl group in the target compound likely enhances lipophilicity and π-π stacking compared to phenyl or fluorophenyl substituents in analogs like 9b () .
  • Methyl on Triazole : The 4-methyl group on the triazole ring may reduce metabolic oxidation, improving half-life relative to unsubstituted triazoles .

Anticancer Activity

  • Compound 7b (): A thiadiazole derivative with IC50 = 1.61 ± 1.92 μg/mL against HepG-2 cells, suggesting moderate potency .
  • N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide (): Exhibits nanomolar CDK5/p25 inhibition (IC50 = 42±1 nM), indicating high kinase selectivity .

Kinase Inhibition

Q & A

Basic: What synthetic strategies are recommended to optimize the yield of N-(2-chlorobenzyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide?

Methodological Answer:
Key steps include:

  • Thiazole ring cyclization : Use thiourea derivatives with halogenated acetic acids under basic conditions (e.g., K₂CO₃) to form the imidazo[2,1-b]thiazole core .
  • Chlorobenzyl group introduction : Employ nucleophilic substitution with 2-chlorobenzyl halides in dry acetone under reflux (3–6 hours) .
  • Triazole-thioacetamide coupling : Optimize reaction time (monitor via TLC) and stoichiometry (1:1.2 molar ratio of thiol to acetamide intermediate) to minimize by-products .
  • Purification : Recrystallize from ethanol-DMF mixtures to achieve >95% purity .

Yield Optimization Table:

StepCritical ParametersYield RangeReference
Thiazole formationK₂CO₃, dry acetone, 60°C, 4 h21–33%
Chlorobenzyl attachment2-chlorobenzyl bromide, reflux, 3 h25–30%
Final couplingTriethylamine, dioxane, 20–25°C20–25%

Basic: What analytical techniques are essential for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions. For example, the 2-chlorobenzyl group shows aromatic protons at δ 7.2–7.4 ppm, while the imidazo[2,1-b]thiazole protons appear as singlets at δ 8.1–8.3 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) detects molecular ion peaks (e.g., m/z 471 [M⁺] for analogous structures) and fragments (e.g., m/z 114 for thiazole cleavage) .
  • Elemental Analysis : Compare calculated vs. experimental C/H/N percentages (e.g., C: 61.07% calc. vs. 60.87% obs.) to validate purity .

Basic: How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
  • Anticancer activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM concentrations for 48 hours .
  • Antimicrobial screening : Follow CLSI guidelines with E. coli and S. aureus at 50–200 µg/mL .

Example Bioactivity Data (Analogous Structures):

Compound ClassIC₅₀ (EGFR)MIC (S. aureus)Reference
Imidazo[2,1-b]thiazoles0.8 µM32 µg/mL
Triazole-thioacetamides1.2 µM64 µg/mL

Advanced: How can structure-activity relationship (SAR) studies be conducted to improve target affinity?

Methodological Answer:

  • Substituent variation : Synthesize derivatives with electron-withdrawing groups (e.g., nitro, CF₃) on the benzyl ring to enhance π-π stacking with hydrophobic enzyme pockets .
  • Bioisosteric replacement : Replace the imidazo[2,1-b]thiazole with pyrazolo[3,4-d]thiazole to assess impact on kinase selectivity .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical H-bond donors/acceptors (e.g., triazole sulfur as a H-bond acceptor) .

Advanced: What computational methods are suitable for predicting binding modes with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with EGFR (PDB: 1M17) to simulate binding. Key interactions include:
    • Triazole-thio group with Lys721.
    • Chlorobenzyl ring with hydrophobic pocket (Val702, Ala719) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å acceptable) .

Advanced: How can contradictions in synthetic yield data from different protocols be resolved?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial design to variables (temperature, solvent, catalyst). For example, optimize triazole-thio coupling using response surface methodology (RSM) in JMP .
  • By-product analysis : Use LC-MS to identify side products (e.g., disulfide formation during thiol coupling) .

Case Study : A 21% yield in vs. 33% in analogous reactions was attributed to stricter temperature control (25±2°C vs. ambient) .

Advanced: What challenges arise in scaling up the synthesis, and how can they be mitigated?

Methodological Answer:

  • Solvent volume reduction : Switch from batch to flow chemistry for thiazole cyclization (residence time: 10 min, 70°C) to improve reproducibility .
  • Exothermic reactions : Use jacketed reactors with automated cooling during chlorobenzyl halide addition .
  • Purification bottlenecks : Replace recrystallization with preparative HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How can target identification be approached for this compound?

Methodological Answer:

  • Chemical proteomics : Employ affinity-based pull-down assays with biotinylated probes to capture binding proteins from cell lysates .
  • Kinase profiling : Screen against a panel of 100 kinases (Eurofins KinaseProfiler) at 1 µM to identify off-target effects .

Advanced: What strategies are effective in resolving impurities detected during synthesis?

Methodological Answer:

  • By-product identification : Use LC-HRMS to detect disulfide dimers (e.g., m/z 942 [2M⁺]) and adjust reducing agents (e.g., add 5% DTT) .
  • Column chromatography : Optimize silica gel gradients (hexane:EtOAc 8:1 → 4:1) to separate regioisomeric triazole products .

Advanced: How can stability studies be designed under physiological conditions?

Methodological Answer:

  • pH stability : Incubate compound in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24 h. Monitor degradation via HPLC (e.g., 95% remaining at pH 7.4 vs. 70% at pH 2.0) .
  • Light sensitivity : Store solutions in amber vials; assess photodegradation under UV light (λ = 254 nm) for 48 h .

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